(E)-4-Hydroxytoremifene
CAS No.: 177748-22-0
Cat. No.: VC21138379
Molecular Formula: C26H28ClNO2
Molecular Weight: 422 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177748-22-0 |
|---|---|
| Molecular Formula | C26H28ClNO2 |
| Molecular Weight | 422 g/mol |
| IUPAC Name | 4-[(E)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
| Standard InChI | InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+ |
| Standard InChI Key | OIUCUUXSMIJSEB-OCEACIFDSA-N |
| Isomeric SMILES | CN(C)CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=C(C=C3)O |
| SMILES | CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |
| Canonical SMILES | CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Introduction
Chemical Identity and Properties
(E)-4-Hydroxytoremifene, also known as (E)-4-[4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]phenol, is a metabolite of toremifene with distinct chemical and physical properties. The compound exists predominantly in its E-isomeric form, though commercial preparations typically contain a small percentage (5-10%) of the Z-isomer .
Fundamental Chemical Properties
The following table summarizes the key properties of (E)-4-Hydroxytoremifene:
| Property | Value |
|---|---|
| CAS Number | 177748-22-0 |
| Molecular Formula | C26H28ClNO2 |
| Molecular Weight | 421.97 g/mol |
| Physical Appearance | White to Off-White Solid |
| Storage Conditions | -20°C, Light Sensitive |
| IUPAC Name | (E)-4-[4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]phenol |
This compound features a triphenylethylene structure typical of first-generation SERMs like tamoxifen, with a hydroxyl group at the 4-position and a chlorine substituent that distinguishes the toremifene scaffold from tamoxifen .
Relationship to Selective Estrogen Receptor Modulators
(E)-4-Hydroxytoremifene belongs to the broader class of compounds known as Selective Estrogen Receptor Modulators (SERMs), specifically derived from the first-generation SERM toremifene.
SERMs Classification and Development
SERMs represent a diverse group of compounds that interact with estrogen receptors throughout the body, producing tissue-specific effects. Rather than functioning as pure agonists or antagonists, these compounds exhibit a complex spectrum of activities depending on the target tissue .
| SERM Generation | Representative Compounds | Chemical Class | Primary Applications |
|---|---|---|---|
| First | Tamoxifen, Toremifene | Triphenylethylene | Breast cancer treatment and prevention |
| Second | Raloxifene | Benzothiophene | Osteoporosis, breast cancer prevention |
| Third | Arzoxifene | Benzothiophene | Advanced endometrial cancer |
| Fourth | Acolbifene | Benzopyran | Potent ER inhibition, experimental |
The development of successive generations of SERMs has been guided by the goal of maintaining beneficial estrogenic effects while minimizing unwanted side effects, particularly in endometrial tissue .
Toremifene as a Parent Compound
The annual hazard rate of developing endometrial carcinoma in patients on toremifene therapy is approximately 1.14 per 1,000 patients per year, compared to 2.0 for tamoxifen, suggesting a somewhat improved safety profile .
Metabolism and Bioactivation
The metabolism of (E)-4-Hydroxytoremifene involves complex biochemical pathways that are crucial to understanding both its therapeutic potential and possible toxicological implications.
Metabolic Pathways
As a hydroxylated metabolite of toremifene, (E)-4-Hydroxytoremifene represents an important intermediate in the compound's metabolic processing. Research has demonstrated that the 4-hydroxytoremifene can undergo further oxidation to form reactive quinone methide intermediates .
These reactive intermediates can participate in nucleophilic addition reactions with cellular components. For instance, the 4-hydroxytoremifene quinone methide has been observed to react with two molecules of glutathione (GSH) while simultaneously losing its chlorine atom, yielding a corresponding di-GSH conjugate . This reaction pathway has significant implications for both detoxification processes and potential genotoxic effects.
Structural Features Influencing Metabolism
The E-isomeric configuration plays a crucial role in determining the compound's biochemical behavior. Although commercially available (E)-4-Hydroxytoremifene typically contains a small percentage (5-10%) of the Z-isomer, the predominant E-configuration influences receptor binding, metabolic processing, and pharmacological effects .
Research Applications
(E)-4-Hydroxytoremifene serves numerous important functions in pharmaceutical and biochemical research, particularly in studies related to breast cancer therapy and SERM development.
Analytical Reference Standards
Comparison with Related Compounds
Understanding the relationship between (E)-4-Hydroxytoremifene and other toremifene derivatives provides valuable context for its significance in research and potential clinical applications.
Structural Analogs and Derivatives
Several structurally related compounds appear in pharmaceutical research alongside (E)-4-Hydroxytoremifene:
| Compound | CAS Number | Molecular Formula | Key Distinguishing Features |
|---|---|---|---|
| Toremifene | 89778-26-7 | C26H28ClNO | Parent compound, lacks hydroxyl group |
| Toremifene Citrate | 89778-27-8 | C26H28ClNO·C6H8O7 | Salt form used in pharmaceutical preparations |
| N-Desmethyl Toremifene | 110503-61-2 | C25H26ClNO | Lacks one methyl group from the dimethylamino moiety |
| N-Desmethyl 4-Hydroxy Toremifene | - | C25H26ClNO2 | Combines 4-hydroxylation with N-demethylation |
| (E)-4-Hydroxy Toremifene-d6 | 1795153-59-1 | C26H22D6ClNO2 | Deuterated analog for analytical applications |
Each of these compounds plays a specific role in the toremifene metabolic pathway or serves particular research purposes .
Comparative Pharmacological Properties
While tamoxifen and its derivatives have been associated with an increased risk of endometrial cancer, the toremifene family may offer some advantages in terms of safety profile. In animal studies, toremifene has shown lower levels of DNA adduct formation compared to tamoxifen, though it still demonstrates some genotoxic potential .
The 4-hydroxylated metabolites, including (E)-4-Hydroxytoremifene, play a particularly important role in understanding the balance between therapeutic efficacy and potential toxicity of these compounds.
Analytical Methods and Detection
Accurate detection and quantification of (E)-4-Hydroxytoremifene in biological matrices require sophisticated analytical approaches.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) coupled with mass spectrometry is commonly employed for the analysis of (E)-4-Hydroxytoremifene and related compounds. These techniques allow for sensitive and specific detection of the compound in complex biological matrices.
Isotopically Labeled Internal Standards
The deuterated variant, (E)-4-Hydroxy Toremifene-d6, serves as an invaluable internal standard for quantitative analysis . With identical chemical properties but a distinct mass signature, this compound enables accurate quantification while controlling for matrix effects and variations in extraction efficiency.
Current Research and Future Directions
Research involving (E)-4-Hydroxytoremifene continues to evolve as scientists seek to optimize the therapeutic potential of SERMs while minimizing adverse effects.
Development of Improved SERMs
The structural insights gained from studying (E)-4-Hydroxytoremifene and its interaction with estrogen receptors inform the development of next-generation SERMs with enhanced selectivity profiles . These efforts aim to maximize beneficial effects on bone and breast tissue while eliminating stimulatory effects on endometrial tissue.
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